molecular formula C18H16N2O2S B2956393 3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 1788852-08-3

3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2956393
CAS No.: 1788852-08-3
M. Wt: 324.4
InChI Key: LEDDVDDOKRXCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a methoxy-substituted aromatic ring linked via an amide bond to a pyridinylmethyl group with a thiophene substituent.

Properties

IUPAC Name

3-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-17-4-2-3-14(8-17)18(21)20-10-13-7-16(11-19-9-13)15-5-6-23-12-15/h2-9,11-12H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDDVDDOKRXCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-substituted pyridine intermediate. This can be achieved through a Suzuki coupling reaction between a thiophene boronic acid and a halogenated pyridine under palladium catalysis. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 3-methoxybenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and substitution reactions, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by using Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The methoxy group and the thiophene-pyridine moiety can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and targets would depend on the specific application being investigated.

Comparison with Similar Compounds

Structural Analogues with Thiazole and Pyridine Moieties

Example Compounds :

  • 4d (3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide): Replaces the thiophene with a thiazole ring and introduces a morpholinomethyl group. The dichloro substitution on the benzamide may increase lipophilicity and alter metabolic stability .
  • 4e (3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) : Features a 4-methylpiperazine group, which introduces basicity and solubility advantages. The pyridine-thiazole core may improve binding to metal-containing enzymes .

Key Differences :

  • Electronic Effects : Thiazole’s electron-deficient nature vs. thiophene’s aromaticity.

Pyrimidine and Cyclohexylamine Derivatives

Example Compound :

  • 8p (4-((Cyclohexylamino)methyl)-3-methoxy-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide): Incorporates a pyrimidine ring and cyclohexylamine. The pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding capacity, while the cyclohexyl group increases steric bulk and lipophilicity. Microwave-assisted synthesis (Method C-2) suggests efficient preparation compared to conventional routes .

Comparison :

  • Synthetic Accessibility : Microwave synthesis in 8p vs. unconfirmed methods for the target compound.
  • Substituent Impact : Cyclohexylamine may improve membrane permeability but reduce solubility. Pyrimidine’s planar structure could enhance stacking interactions in DNA/RNA targets .

Fluorinated and Sulfonyl-Containing Benzamides

Example Compound :

  • Fluorinated 3-Benzyl-5-Indolecarboxamide (Jacobs et al., 1994) : Features a trifluorobutyl chain and sulfonyl group. Fluorine atoms enhance metabolic stability and electron-withdrawing effects, while the sulfonyl group improves target specificity (e.g., leukotriene antagonism) .

Key Contrasts :

  • Electronic Properties : Fluorine’s strong electronegativity vs. methoxy’s moderate electron-donating effect.
  • Pharmacokinetics : The sulfonyl group in the fluorinated analog may reduce CNS penetration compared to the target compound’s simpler benzamide backbone .

Triazolothiadiazole and Benzothiazole Derivatives

Example Compounds :

  • EP 3 532 474 B1 (Triazolo[4,3-a]pyridine derivative) : Combines triazolo and pyridine rings with a trifluoropropoxy group. The trifluoromethyl group enhances hydrophobicity and bioavailability .
  • 3-Butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide (CAS 922679-93-4): Features a benzothiazole ring and butoxy group.

Structural Insights :

  • Heterocyclic Diversity : Triazolothiadiazole/benzothiazole vs. thiophene-pyridine in the target compound.
  • Substituent Effects : Butoxy vs. methoxy groups influence logP values; longer chains increase lipophilicity but may hinder dissolution .

Biological Activity

3-Methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, a compound with the CAS number 1788852-08-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O2SC_{18}H_{16}N_{2}O_{2}S with a molecular weight of 324.4 g/mol. The compound features a methoxy group, a benzamide core, and a pyridinylmethyl-thiophene moiety which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Target Interaction : It may interact with biological targets through covalent or non-covalent bonds.
  • Biochemical Pathways : Compounds with similar structures have been implicated in various biochemical pathways, including those related to cancer and inflammation .

Biological Activities

Research indicates that compounds structurally related to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Similar benzamide derivatives have shown effectiveness against various cancer cell lines, indicating potential for use in cancer therapy.
  • Antimicrobial Properties : The compound may possess antimicrobial activity, as seen in related compounds tested against bacterial strains .

Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits proliferation of cancer cells (e.g., MDA-MB-231, K562)
AntimicrobialEffective against bacteria such as Staphylococcus aureus
Anti-inflammatoryPotentially reduces inflammation in vitro
AntioxidantMay exhibit properties that protect against oxidative stress

Case Studies and Research Findings

  • Anticancer Evaluation : A study evaluated the effects of similar compounds on cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited higher efficacy than established drugs like SAHA (suberoylanilide hydroxamic acid), particularly in inhibiting HDAC activity .
  • Antimicrobial Testing : In vitro studies showed that related benzamide derivatives had minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against various bacterial strains, suggesting promising antimicrobial potential .
  • Neuroleptic Activity : Research on benzamides has indicated neuroleptic effects in certain analogs, demonstrating the importance of structural modifications for enhancing biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.